molecular formula C7H9NO3S B6152399 (2-methanesulfonylpyridin-4-yl)methanol CAS No. 2172186-38-6

(2-methanesulfonylpyridin-4-yl)methanol

Cat. No.: B6152399
CAS No.: 2172186-38-6
M. Wt: 187.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methanesulfonylpyridin-4-yl)methanol typically involves the reaction of pyridine derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2-methanesulfonylpyridin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted pyridine compounds .

Scientific Research Applications

(2-methanesulfonylpyridin-4-yl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-methanesulfonylpyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a pyridine ring and a methanesulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2172186-38-6

Molecular Formula

C7H9NO3S

Molecular Weight

187.2

Purity

95

Origin of Product

United States

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